![molecular formula C11H5NO3S B14301340 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113888-30-5](/img/structure/B14301340.png)
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is notable for its diverse biological activities, including enzyme inhibition, antifungal, antibacterial, anticancer, antiproliferative, antiplatelet, anti-inflammatory, antiallergic, and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. The reaction proceeds with the addition of triethylamine, yielding the desired product in high to moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and thiazole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its enzyme-inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound interferes with signal transduction pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione stands out due to its hydroxyl group, which enhances its solubility and reactivity. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
113888-30-5 |
|---|---|
Molekularformel |
C11H5NO3S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
5-hydroxybenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO3S/c13-6-3-1-2-5-7(6)10(15)8-11(9(5)14)16-4-12-8/h1-4,13H |
InChI-Schlüssel |
VRNNQXGNBLZANY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


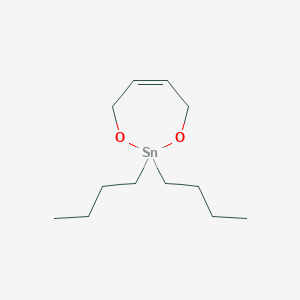
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
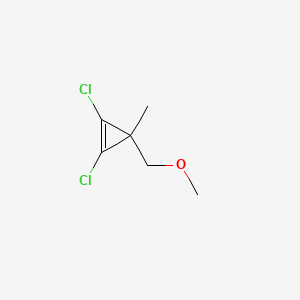
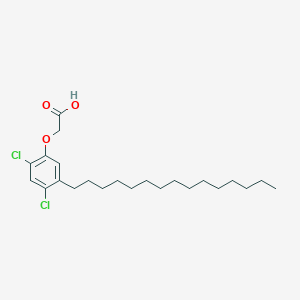
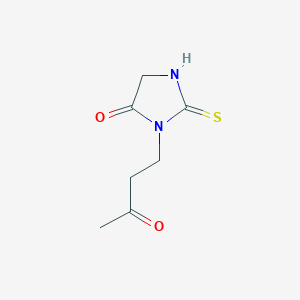
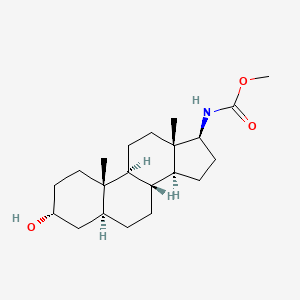
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
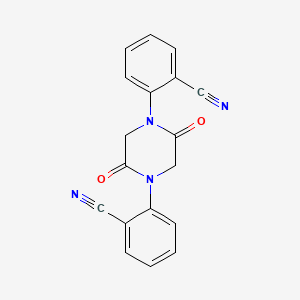
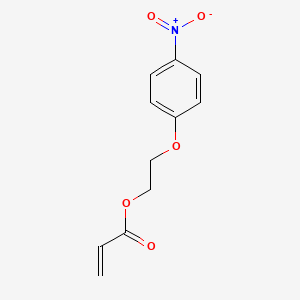
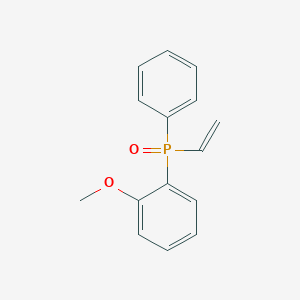
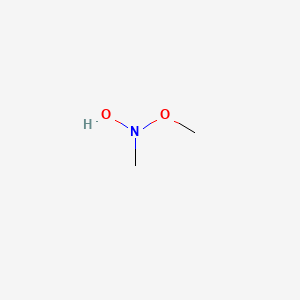

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
